molecular formula C21H15N3O3 B5234492 5-(diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5234492
M. Wt: 357.4 g/mol
InChI Key: LPUXBHGYMSREPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, commonly known as DPMO, is a heterocyclic compound that has been extensively studied for its potential use in scientific research. DPMO is a member of the oxadiazole family of compounds and has been shown to exhibit a range of interesting properties that make it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of DPMO is not fully understood, but it is believed to involve the formation of a stable complex with certain biological molecules, such as proteins or nucleic acids. This complex formation can lead to changes in the structure or function of these molecules, which can be studied using a range of techniques, including fluorescence microscopy, NMR spectroscopy, and X-ray crystallography.
Biochemical and Physiological Effects:
DPMO has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further study. For example, DPMO has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DPMO has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPMO in lab experiments is its high fluorescence intensity and photostability. This makes it an attractive alternative to other commonly used fluorescent probes, which can suffer from photobleaching or have low quantum yields. However, one limitation of using DPMO is that it can be toxic to certain cell types at high concentrations, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on DPMO. One area of interest is in the development of new fluorescent probes based on the DPMO scaffold. By modifying the structure of DPMO, it may be possible to create probes with improved properties, such as increased brightness or improved selectivity for certain biological molecules. Another area of interest is in the development of new antimicrobial agents based on the DPMO scaffold. By modifying the structure of DPMO, it may be possible to create compounds with improved antimicrobial activity and reduced toxicity. Finally, there is also potential for the use of DPMO in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease, which are characterized by the dysfunction of certain enzymes, such as acetylcholinesterase.

Synthesis Methods

The synthesis of DPMO is a relatively straightforward process that involves the reaction of benzaldehyde and 4-nitrobenzohydrazide in the presence of acetic anhydride and a catalyst. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield DPMO. The purity of the final product can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

DPMO has been shown to exhibit a range of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of DPMO is in the field of fluorescence microscopy. DPMO is a highly fluorescent compound that can be used as a fluorescent probe for imaging biological samples. Its high quantum yield and photostability make it an attractive alternative to other commonly used fluorescent probes.

properties

IUPAC Name

5-benzhydryl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-24(26)18-13-11-17(12-14-18)20-22-21(27-23-20)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUXBHGYMSREPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

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